molecular formula C11H11N3 B13145774 5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile

5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile

Cat. No.: B13145774
M. Wt: 185.22 g/mol
InChI Key: PQXUUVXNJKNSNQ-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile typically involves the construction of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 2,3-dimethylphenylhydrazine and a suitable nitrile-containing precursor.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are used in hydrogenation reactions, while acid catalysts like methanesulfonic acid are employed in cyclization reactions. The choice of solvent, temperature, and pressure conditions are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indole ring can intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylindole: Lacks the amino and nitrile groups, resulting in different reactivity and biological activity.

    5-Aminoindole: Similar structure but without the dimethyl groups, affecting its chemical properties and applications.

    7-Cyanoindole: Contains the nitrile group but lacks the amino and dimethyl groups, leading to different chemical behavior.

Uniqueness

5-Amino-2,3-dimethyl-1H-indole-7-carbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the indole core makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-amino-2,3-dimethyl-1H-indole-7-carbonitrile

InChI

InChI=1S/C11H11N3/c1-6-7(2)14-11-8(5-12)3-9(13)4-10(6)11/h3-4,14H,13H2,1-2H3

InChI Key

PQXUUVXNJKNSNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C=C(C=C12)N)C#N)C

Origin of Product

United States

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